Androsta-1,4-diene-3,11,17-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82849. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZACPWSZIQKVDY-IRIMSJTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228097 | |
| Record name | Androsta-1,4-diene-3,11,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-93-4 | |
| Record name | Androsta-1,4-diene-3,11,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7738-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Androsta-1,4-diene-3,11,17-trione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738934 | |
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| Record name | Androsta-1,11,17-trione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82849 | |
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| Record name | Androsta-1,4-diene-3,11,17-trione | |
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| Record name | Androsta-1,4-diene-3,11,17-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.909 | |
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| Record name | 1-DEHYDROADRENOSTERONE | |
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Contextualization Within Steroid Metabolic Pathways
Androsta-1,4-diene-3,11,17-trione is primarily recognized as a key intermediate in the microbial transformation of steroids. While not a naturally occurring hormone in humans, it is a pivotal product in the industrial-scale biotransformation of other steroidal raw materials, such as sitosterols, cholesterol, and androstenedione (B190577) (AD). nih.govdavidmoore.org.ukgoogle.com Microorganisms, particularly from the genus Mycobacterium, are widely employed to convert these precursor steroids into valuable intermediates like this compound. google.comgoogle.comgoogle.com
The production of this compound often occurs alongside the formation of Androsta-1,4-diene-3,17-dione (B159171) (ADD), another crucial steroid intermediate. nih.govgoogle.com The biotransformation process typically involves the cleavage of the side chain of sterols and subsequent dehydrogenation at the C1-C2 position of the steroid nucleus. This microbial-driven process is a more cost-effective and environmentally friendly alternative to complex chemical synthesis routes. nih.govgoogle.com
Furthermore, this compound can be a metabolite in the fermentation of other androstanes. For instance, the fermentation of (+)-androsta-1,4-diene-3,17-dione with the fungus Cephalosporium aphidicola can yield 11α-hydroxyandrosta-1,4-diene-3,17-dione, a closely related compound. nih.gov Similarly, the biotransformation of (+)-androst-4-ene-3,17-dione by Curvularia lunata can produce a range of metabolites, including androsta-1,4-diene-3,17-dione. nih.gov
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂O₃ nih.gov |
| Molecular Weight | 298.38 g/mol sigmaaldrich.com |
| CAS Number | 7738-93-4 nih.gov |
| IUPAC Name | (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione nih.gov |
| Synonyms | Δ1-Adrenosterone, 1-Dehydroadrenosterone, Prednisone (B1679067) Impurity K nih.govsigmaaldrich.com |
Significance As a Metabolite and Intermediate in Steroid Transformations
Microbial Transformation of Androstane (B1237026) Steroids
Microbial biotransformation offers a highly specific and effective means of producing complex steroidal compounds. researchgate.netnih.gov The use of whole-cell biocatalysts, such as fungi and bacteria, allows for a range of chemical modifications on the steroid nucleus, including dehydrogenation, hydroxylation, and side-chain cleavage. mdpi.comnih.gov
Bioconversion from Androst-4-ene-3,11,17-trione (Adrenosterone)
One primary pathway to this compound is through the Δ1-dehydrogenation of its precursor, Androst-4-ene-3,11,17-trione, commonly known as adrenosterone (B1665554). This reaction introduces a double bond at the C-1 position of the steroid's A-ring.
Several fungal species have been identified for their capacity to metabolize adrenosterone and related steroids. The enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD) is responsible for catalyzing the critical Δ1-dehydrogenation step. nih.govnih.gov
Research has shown that the fermentation of (+)-adrenosterone with Cephalosporium aphidicola results in three metabolites: This compound , 17β-hydroxyandrost-4-ene-3,11-dione, and 17β-hydroxyandrosta-1,4-diene-3,11-dione. scirp.org This demonstrates the fungus's ability to perform both dehydrogenation at the C-1 position and reduction at the C-17 position. scirp.org
Similarly, incubation with Fusarium lini also yields This compound and 17β-hydroxyandrosta-1,4-diene-3,11-dione from adrenosterone. scirp.org The genus Fusarium is well-documented for its versatile steroid transformation capabilities, which include dehydrogenation and hydroxylation reactions. nih.gov
When adrenosterone is fermented with Trichothecium roseum , the metabolite 17β-hydroxyandrost-4-ene-3,11-dione is produced, indicating C-17 carbonyl reduction without C-1 dehydrogenation in this specific instance. scirp.org
Saccharomyces cerevisiae is another fungus widely utilized in steroid biotransformations. While it is often noted for its ability to catalyze reductions at various positions on the steroid nucleus, it also serves as a robust host for expressing heterologous enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), to facilitate specific steroid conversions like the production of testosterone (B1683101) from androstenedione (B190577). mdpi.comresearchgate.net
| Fungus | Substrate | Products | Transformation Type |
|---|---|---|---|
| Cephalosporium aphidicola | Adrenosterone | This compound 17β-Hydroxyandrost-4-ene-3,11-dione 17β-Hydroxyandrosta-1,4-diene-3,11-dione | Dehydrogenation & Reduction scirp.org |
| Fusarium lini | Adrenosterone | This compound 17β-Hydroxyandrosta-1,4-diene-3,11-dione | Dehydrogenation & Reduction scirp.org |
| Trichothecium roseum | Adrenosterone | 17β-Hydroxyandrost-4-ene-3,11-dione | Reduction scirp.org |
Bioconversion from C21 Glucocorticoids
An alternative pathway for generating this compound involves the side-chain cleavage of C21 glucocorticoids. This biotransformation is accomplished by specific gut and urogenital bacteria that can convert these C21 steroids into 11-oxygenated C19 androgens.
The key enzymatic step in this pathway is catalyzed by steroid-17,20-desmolase, an enzyme encoded by the desA and desB genes. This enzyme is responsible for cleaving the C-17 side-chain of glucocorticoids to produce C19 steroids. The steroid-17,20-desmolase pathway is considered taxonomically rare. This enzyme requires a hydroxyl group at the C-17 position for its activity. nih.gov
The ability to convert glucocorticoids to 11-oxy-androgens is found in a select few microbes. Clostridium scindens , a keystone species in the human gut, is a well-studied bacterium capable of this transformation through its DesAB enzyme system. scirp.orgresearchgate.net Another microbe, Propionimicrobium lymphophilum , which has been found in the urinary tract, also possesses the desAB genes and can perform this side-chain cleavage. mdpi.comnih.gov P. lymphophilum is an anaerobic, Gram-positive bacillus that is part of the normal human skin and urinary tract microbiota.
Both Clostridium scindens and Propionimicrobium lymphophilum can process a range of endogenous and synthetic glucocorticoids. Research has demonstrated that pure recombinant DesAB from C. scindens shows the highest activity against the synthetic glucocorticoid prednisone . mdpi.com The side-chain cleavage of prednisone by this enzyme directly yields This compound . mdpi.comnih.gov
In addition to prednisone, these bacteria can also metabolize other glucocorticoids, including the endogenous steroids cortisol, cortisone (B1669442), and allotetrahydrocortisol, converting them into their corresponding 11-oxygenated C19 androgen derivatives. mdpi.com
| Microorganism | Glucocorticoid Substrate | Resulting C19 Androgen Product |
|---|---|---|
| Clostridium scindensPropionimicrobium lymphophilum | Prednisone | This compound mdpi.comnih.gov |
| Cortisol | 11β-Hydroxyandrost-4-ene-3,17-dione | |
| Cortisone | Androst-4-ene-3,11,17-trione (Adrenosterone) | |
| Allotetrahydrocortisol | 11β-Hydroxyandrosterone |
Table of Mentioned Compounds
| Common Name/Trivial Name | Systematic Name |
| This compound | (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione |
| Adrenosterone | Androst-4-ene-3,11,17-trione |
| Prednisone | (8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
| Cortisol | (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Cortisone | (8S,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
| Allotetrahydrocortisol | (3R,5R,8S,9S,10R,11S,13S,14S,17S)-3,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene |
| 17β-Hydroxyandrost-4-ene-3,11-dione | (8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| 17β-Hydroxyandrosta-1,4-diene-3,11-dione | (8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
| 11β-Hydroxyandrost-4-ene-3,17-dione | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
| 11β-Hydroxyandrosterone | (3R,5R,8S,9S,10R,11S,13S,14S)-3,11-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-one |
| Androstenedione / Androst-4-ene-3,17-dione | (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
| Testosterone | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
General Principles of Fungal Biocatalysis in Steroid Modification
Fungal biotransformation is a valuable tool for creating new pharmaceuticals and hormones in a way that is less harmful to the environment. nih.gov Fungi possess a diverse array of enzymes that can modify complex molecules like steroids with high precision. bohrium.comnih.gov This specificity, known as regioselectivity and stereoselectivity, is a significant advantage over traditional chemical synthesis, which often requires multiple steps to protect and then deprotect parts of the molecule. bohrium.comdavidmoore.org.uk
The primary enzymatic reactions involved in fungal steroid modification include hydroxylation, dehydrogenation, and the cleavage of side-chains. researchgate.net Fungi are particularly adept at introducing hydroxyl groups at specific carbon atoms of a steroid, a crucial step in the synthesis of many steroid drugs. researchgate.netresearchfloor.org This is often accomplished by a class of enzymes called cytochrome P450 monooxygenases. bohrium.com
One of the challenges in fungal biotransformation is the low water solubility of steroids. bohrium.com To overcome this, various techniques are employed, such as micronizing the substrate, using fed-batch systems, or adding substances like surfactants or cyclodextrins to increase the steroid's availability to the fungal cells. bohrium.com Immobilizing whole fungal cells can also be beneficial, as it helps maintain enzyme activity for a longer duration. bohrium.com
The use of whole-cell biocatalysis with fungi offers an attractive alternative to chemical methods because the transformations occur under mild conditions, reducing the generation of waste. mdpi.com The combination of chemical and biological methods is often employed in the steroid industry to leverage the strengths of both approaches. davidmoore.org.uk
Enzymatic Derivatization and Site-Specific Modifications of Related Androstane Structures
The enzymatic modification of androstane steroids by microorganisms is a key strategy for producing a variety of valuable compounds. These biotransformations leverage the specific and efficient catalytic abilities of microbial enzymes to introduce functional groups at precise locations on the steroid nucleus.
Hydroxylation Reactions by Microbial Strains (e.g., at C-6, C-7, C-11, C-12, C-15, C-16 positions)
Microbial hydroxylation is a cornerstone of steroid biotransformation, enabling the introduction of hydroxyl (-OH) groups at various positions on the androstane skeleton. This process increases the polarity of the steroid molecule and can significantly alter its biological activity. nih.gov Fungi are particularly well-suited for this task due to their diverse range of hydroxylating enzymes. nih.gov
Several fungal species have been identified for their ability to carry out specific hydroxylations:
Cunninghamella elegans : This fungus has been shown to hydroxylate adrenosterone at the 6β and 9α positions, producing metabolites such as 6β-hydroxy-androsta-1-ene-3,11,17-trione and 9α-hydroxy-androsta-1-ene-3,11,17-trione. oaepublish.com
Cephalosporium aphidicola : When used in the biotransformation of boldione, this fungus can introduce a hydroxyl group at the 11α position. oaepublish.com
Curvularia lunata : This species can hydroxylate (+)-androst-4-ene-3,17-dione at the 11α and 15α positions. nih.gov
Fusarium oxysporum : This fungus is capable of hydroxylating dihydrotestosterone (B1667394) at the 7α and 11α positions. researchgate.net
The introduction of a hydroxyl group at the 11β position is particularly important for the anti-inflammatory activity of corticosteroids like cortisol and prednisolone. nih.gov
Table 1: Examples of Microbial Hydroxylation of Androstane Structures
| Microbial Strain | Substrate | Position of Hydroxylation | Product |
| Cunninghamella elegans | Adrenosterone | 6β | 6β-hydroxy-androsta-1-ene-3,11,17-trione oaepublish.com |
| Cunninghamella elegans | Adrenosterone | 9α | 9α-hydroxy-androsta-1-ene-3,11,17-trione oaepublish.com |
| Cephalosporium aphidicola | Boldione | 11α | 11α-hydroxyandrosta-1,4-diene-3,17-dione oaepublish.com |
| Curvularia lunata | (+)-androst-4-ene-3,17-dione | 11α, 15α | 11α-hydroxyandrost-4-ene-3,17-dione, 15α-hydroxyandrosta-1,4-dien-17-one nih.gov |
| Fusarium oxysporum | Dihydrotestosterone | 7α, 11α | 7α,17β-dihydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrosta-1,4-diene-3,17-dione researchgate.net |
Reductive Transformations (e.g., at C-17)
In addition to hydroxylation, microbial enzymes can also carry out reductive transformations on the androstane skeleton. A common target for reduction is the ketone group at the C-17 position, which can be converted to a hydroxyl group. This reaction is often catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov
For instance, the biotransformation of adrenosterone by Cephalosporium aphidicola yields not only the dehydrogenated product this compound but also the C-17 reduced metabolites 17β-hydroxyandrost-4-ene-3,11-dione and 17β-hydroxyandrosta-1,4-diene-3,11-dione. oaepublish.com Similarly, the fermentation of (+)-androst-4-ene-3,17-dione with Curvularia lunata produces 17β-hydroxyandrosta-1,4-dien-3-one and 11α,17β-dihydroxyandrost-4-en-3-one through the reduction of the C-17 ketone. nih.gov
The introduction of a hydroxyl group at C-19 in the androstenedione structure appears to hinder the action of some fungal enzymes but not the steroid 17β-HSD, which can still carry out the reduction at C-17. mdpi.com
Table 2: Examples of Microbial Reduction at C-17 of Androstane Structures
| Microbial Strain | Substrate | Product of C-17 Reduction |
| Cephalosporium aphidicola | Adrenosterone | 17β-hydroxyandrost-4-ene-3,11-dione oaepublish.com |
| Cephalosporium aphidicola | Adrenosterone | 17β-hydroxyandrosta-1,4-diene-3,11-dione oaepublish.com |
| Curvularia lunata | (+)-androst-4-ene-3,17-dione | 17β-hydroxyandrosta-1,4-dien-3-one nih.gov |
| Curvularia lunata | (+)-androst-4-ene-3,17-dione | 11α,17β-dihydroxyandrost-4-en-3-one nih.gov |
Synthetic Strategies for Producing this compound
The production of this compound can be achieved through various synthetic routes, with dehydrogenation of a suitable precursor being a key strategy.
Dehydrogenation of Androst-4-ene-3,11,17-trione to this compound
The introduction of a double bond between the C-1 and C-2 positions of the A-ring of Androst-4-ene-3,11,17-trione (also known as adrenosterone) is a critical transformation to yield this compound. This dehydrogenation can be accomplished through microbial biotransformation.
One documented method involves the use of the fungus Cephalosporium aphidicola. When this microorganism is used to transform adrenosterone, one of the resulting metabolites is this compound, which was obtained with a yield of 11.2%. oaepublish.com This biotransformation demonstrates the capability of fungal enzyme systems to carry out the specific C-1,2 dehydrogenation required for the synthesis of this compound.
This process is analogous to the well-established microbial dehydrogenation of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (B159171) (ADD), a key intermediate in the synthesis of various steroid hormones. nih.gov The enzyme responsible for this type of dehydrogenation is 3-ketosteroid-Δ1-dehydrogenase (KSDD). mdpi.com
Analytical Methodologies for Research and Quantification of Androsta 1,4 Diene 3,11,17 Trione
Spectroscopic Techniques for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive analytical technique for identifying the functional groups within the molecular structure of Androsta-1,4-diene-3,11,17-trione. The infrared spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by the compound's chemical bonds, causing them to vibrate at specific frequencies.
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum:
Three Ketone (C=O) Groups: The molecule has carbonyl groups at the C-3, C-11, and C-17 positions.
The C-3 ketone is part of an α,β-unsaturated system (a conjugated dienone in the A-ring), which lowers its stretching frequency compared to a saturated ketone. orgchemboulder.com
The C-17 ketone is located in a five-membered D-ring, which introduces ring strain and typically raises the stretching frequency to a higher wavenumber. libretexts.orgpressbooks.pub
The C-11 ketone is a standard six-membered ring (C-ring) ketone.
Carbon-Carbon Double Bonds (C=C): The conjugated double bonds in the A-ring (at C-1 and C-4) have characteristic stretching vibrations. orgchemboulder.com
C-H Bonds: The molecule contains both sp2 hybridized C-H bonds on the A-ring and sp3 hybridized C-H bonds throughout the steroid skeleton. pressbooks.pub
FTIR spectral data for this compound has been compiled and is available in spectral databases. pressbooks.pubnist.gov Analysis of the spectrum reveals distinct peaks corresponding to these functional groups, allowing for structural confirmation. For example, spectra obtained using a potassium bromide (KBr) wafer technique show the characteristic absorptions. pressbooks.pub It is important to note that spectra from older collections may have been measured on dispersive instruments, which can differ in detail from modern FTIR measurements. nist.gov
The table below summarizes the expected and observed IR absorption bands for the key functional groups in this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Significance |
| C=O | Ketone Stretch (C-17, 5-membered ring) | ~1750-1740 | Higher frequency due to ring strain. libretexts.orgpressbooks.pub |
| C=O | Ketone Stretch (C-11, 6-membered ring) | ~1715 | Typical for a saturated, six-membered ring ketone. orgchemboulder.com |
| C=O | Ketone Stretch (C-3, conjugated) | ~1685-1660 | Lower frequency due to conjugation with C=C bonds. orgchemboulder.comjove.com |
| C=C | Alkene Stretch (conjugated) | ~1640-1600 | Indicates the presence of the diene system in the A-ring. orgchemboulder.com |
| C-H | sp² C-H Stretch (alkene) | ~3100-3000 | Confirms the presence of hydrogens on the C=C double bonds. orgchemboulder.com |
| C-H | sp³ C-H Stretch (alkane) | ~3000-2850 | Relates to the saturated hydrocarbon backbone of the steroid. pressbooks.pub |
Immunochemical Assays for Research Applications
Immunochemical assays, which utilize the specific binding between an antibody and an antigen, represent a valuable methodology for the detection and quantification of steroids like this compound in research settings. While modern clinical research increasingly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for profiling 11-oxygenated androgens, immunoassays offer distinct advantages for specific applications, such as high-throughput screening. orgchemboulder.comnih.gov
Radioimmunoassay (RIA) Development for Related Steroids
Radioimmunoassay (RIA) is a classic immunochemical technique that can be developed for the highly sensitive quantification of steroids. Although no specific RIA for this compound is prominently described in recent literature, the methodology for its development can be inferred from established protocols for structurally related adrenal steroids, such as cortisol. libretexts.orgspcmc.ac.in
The development of an RIA for a steroid like this compound involves several key steps:
Hapten-Carrier Conjugation: Steroids are small molecules (haptens) and are not immunogenic on their own. To elicit an immune response, the steroid must be chemically conjugated to a large carrier protein, such as bovine serum albumin (BSA). libretexts.org
Immunization and Antibody Production: An animal, typically a rabbit, is immunized with the steroid-protein conjugate. This prompts the animal's immune system to produce polyclonal antibodies that can specifically recognize and bind to the steroid molecule. jove.com
Synthesis of a Radiolabeled Tracer: A version of the steroid is labeled with a radioactive isotope, most commonly tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), to serve as a tracer. libretexts.orgspcmc.ac.in
Assay Principle: The assay is based on the principle of competitive binding. A known amount of the radiolabeled tracer is mixed with the biological sample (containing the unknown amount of the unlabeled steroid) and a limited amount of the specific antibody. The unlabeled steroid from the sample and the radiolabeled tracer compete for the available binding sites on the antibody.
Quantification: After an incubation period, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of the unlabeled steroid in the sample. By comparing the results to a standard curve generated with known concentrations of the steroid, the amount in the sample can be accurately determined. nist.gov
The table below outlines the essential components for the development of a hypothetical RIA for a steroid.
| Component | Description | Example from Related Steroid Assays |
| Analyte | The target molecule to be measured. | Cortisol, Cortisol 17-butyrate. libretexts.orgspcmc.ac.in |
| Hapten | The small molecule (steroid) made immunogenic. | The steroid itself (e.g., this compound). |
| Carrier Protein | Large protein to which the hapten is conjugated. | Bovine Serum Albumin (BSA). |
| Antibody | Immunoglobulin that specifically binds the analyte. | Rabbit anti-steroid polyclonal antibodies. jove.com |
| Tracer | Radiolabeled version of the analyte. | ³H-labeled cortisol or ¹²⁵I-labeled cortisol. libretexts.orgspcmc.ac.in |
| Assay Principle | Competitive binding for antibody sites. | Unlabeled analyte from the sample competes with the radiolabeled tracer. |
Emerging Research Directions and Future Perspectives on Androsta 1,4 Diene 3,11,17 Trione
Elucidation of Undefined Biochemical Pathways Involving the Compound
Androsta-1,4-diene-3,11,17-trione is a known metabolite of the synthetic glucocorticoid prednisone (B1679067). researchgate.netnih.gov Recent research has increasingly focused on the biochemical pathways that produce and metabolize this compound, particularly those mediated by the gut microbiome. One significant and not fully elucidated pathway involves the conversion of prednisone into this compound by gut bacteria. researchgate.netnih.gov This transformation is catalyzed by a taxonomically rare enzyme system known as steroid-17,20-desmolase, encoded by the desA and desB genes. researchgate.netnih.govillinois.edu
This bacterial pathway is of particular interest due to its potential clinical implications. For instance, this compound has been shown to promote the proliferation of androgen-dependent prostate cancer cells. researchgate.netnih.gov The mechanism involves the side-chain cleavage of glucocorticoids like prednisone, leading to the formation of 11-oxygenated androgens. researchgate.netnih.gov While the initial enzymatic steps are being characterized, the complete downstream metabolic fate of this compound and its full impact on host physiology remain areas of active investigation. researchgate.net Further research is needed to fully understand the specific proliferative mechanisms and the interaction of this metabolite with androgen receptors and their downstream targets. researchgate.net
Discovery and Characterization of Novel Biocatalysts for Steroid Transformations
The synthesis and modification of steroid molecules often present significant challenges for organic chemistry. hims-biocat.eu As a result, there is a growing interest in biocatalysis, which utilizes enzymes to perform highly specific and efficient transformations of steroid scaffolds. nih.gov The production of this compound and related compounds is a key area of this research.
Recent advancements have focused on the discovery and engineering of novel enzymes for steroid modification. nih.govnih.gov Key enzyme classes under investigation include:
3-Ketosteroid-Δ1-dehydrogenases (KstDs) : These enzymes are crucial for introducing a double bond at the C1 position of the steroid ring, a key step in the synthesis of many steroid drugs. nih.govacs.org Researchers are actively screening for new KstDs with high activity and broad substrate specificity from various microbial sources. nih.govnih.gov
Cytochrome P450 (CYP) Monooxygenases : These enzymes are vital for the hydroxylation of steroids at various positions, which can significantly alter their biological activity. nih.govnih.gov The mining of fungal genomes and subsequent engineering of P450 enzymes have led to biocatalysts capable of site-selective hydroxylation, a challenging task for traditional chemical methods. nih.govnih.govresearchgate.net For example, novel P450s from filamentous fungi are being identified and optimized for the production of hydroxylated steroid derivatives. nih.gov
Steroid-17,20-desmolase : As mentioned earlier, this bacterial enzyme system is responsible for the side-chain cleavage of glucocorticoids to produce C19 androgens. nih.govnih.gov The characterization of this enzyme from gut microbes like Clostridium scindens has opened new avenues for understanding androgen production outside of the adrenal glands and gonads. researchgate.netnih.gov
The integration of computational biology, protein engineering, and nanoarchitectonics is expected to accelerate the development of bespoke biocatalysts for steroid synthesis. rsc.org
Advanced Understanding of Microbiome-Host Steroid Interactions and Their Biological Implications
The human gut microbiome is increasingly recognized as a significant endocrine organ, capable of metabolizing a wide range of steroid hormones and influencing host physiology. nih.govnih.govbiorxiv.org The biotransformation of prednisone to this compound is a prime example of this interaction. researchgate.netnih.gov
Research in this area is revealing the profound impact of the gut-prostate axis, where microbial metabolism of steroids can influence prostate cancer progression. nih.govecancer.org Specific gut bacteria, such as Ruminococcus and Bacteroides species, have been implicated in the conversion of androgen precursors into active forms, which can fuel the growth of castration-resistant prostate cancer (CRPC). nih.govaacrjournals.org The production of androgens by the gut microbiota can lead to resistance to androgen deprivation therapy (ADT), a standard treatment for advanced prostate cancer. ecancer.org
Key findings in this field include:
Table 1: Microbiome-Host Steroid Interactions and Their Implications| Microbial Activity | Implicated Microbes | Biological Implication | References |
| Conversion of glucocorticoids to 11-oxy-androgens | Clostridium scindens, Propionimicrobium lymphophilum | Potential contribution to androgen pool, proliferation of prostate cancer cells | researchgate.netnih.gov |
| Transformation of androgen precursors to active androgens | Ruminococcus gnavus, Bacteroides acidifaciens | Resistance to androgen deprivation therapy in prostate cancer | aacrjournals.orgufl.edu |
| General steroid metabolism | Various gut bacteria | Regulation of host reproductive function and hormonal homeostasis | nih.govresearchgate.net |
Future research will likely focus on identifying the specific bacterial enzymes responsible for these transformations and developing therapeutic strategies to modulate the gut microbiome to improve cancer treatment outcomes. ufl.edu
Development of Research Probes and Tool Compounds for Endocrinology and Pharmacology Studies
This compound and its derivatives have potential applications as research tools in endocrinology and pharmacology. sigmaaldrich.com The ability to study the interactions of specific steroid metabolites with their receptors and metabolic enzymes is crucial for understanding endocrine signaling and for drug discovery.
The development of steroid-based research tools includes:
Certified Reference Materials : this compound is available as a certified reference material, which is essential for the accurate quantification of this compound in research and clinical settings. sigmaaldrich.com It is also recognized as an impurity of prednisone, highlighting the need for analytical standards. nih.gov
Pharmacological Probes : Steroidal compounds can be modified to create probes for studying biological systems. For example, conjugating steroids with other molecules can enhance their cellular penetration or allow for targeted delivery. nih.gov While not yet extensively developed for this compound itself, the principle of using the steroid scaffold as a carrier for other active moieties is well-established. nih.gov
Enzyme Inhibitors : Steroid analogues are frequently used to develop specific inhibitors of enzymes involved in steroid biosynthesis. nih.gov For example, compounds similar in structure to this compound have been investigated as inhibitors of enzymes like aromatase and cytochrome P450(17)alpha. nih.gov Such inhibitors are invaluable tools for dissecting the roles of these enzymes in health and disease.
Future advancements in this area will likely involve the synthesis of labeled or modified versions of this compound to serve as probes for imaging, affinity purification, and mechanistic studies of steroid-metabolizing enzymes and receptors.
Q & A
Q. What are the common synthetic pathways for Androsta-1,4-diene-3,11,17-trione in laboratory settings?
this compound is primarily synthesized via microbial biotransformation of steroidal precursors. For example, Fusarium lini (NRRL 2204) efficiently metabolizes 11-ketoprogesterone under aerobic fermentation to yield this compound as a metabolite. The process involves incubating the substrate with fungal cultures in Sabouraud dextrose-agar medium at 25°C for 7–14 days, followed by extraction with organic solvents (e.g., ethyl acetate) and purification via column chromatography . Similar transformations are observed with Cephalosporium aphidicola, which hydroxylates and dehydrogenates adrenosterone derivatives to produce the trione .
Q. What analytical methods are used to characterize this compound?
Structural elucidation relies on a combination of spectroscopic techniques:
- UV-Vis : λmax at 240 nm (MeOH) indicates conjugated carbonyl groups .
- NMR : -NMR (CDCl₃) reveals characteristic signals for the 1,4-diene system (δ 5.70–6.30 ppm) and ketone protons. -NMR identifies carbonyl carbons at δ 199–210 ppm .
- Mass Spectrometry : EI-MS shows a molecular ion peak at m/z 298.20 [M] with key fragments at m/z 280 (loss of H₂O) and 254 (C-ring cleavage) .
- Chromatography : HPLC retention time (7.1 min with CH₃CN:H₂O, 2:3) aids in purity assessment .
Q. What safety precautions are necessary when handling this compound in research?
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised during powder handling .
- Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation of dust .
- Storage : Keep containers sealed at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
- Spill Management : Collect solid material with a HEPA-filter vacuum and dispose as hazardous waste .
Advanced Research Questions
Q. How do microbial transformations using fungi like Fusarium lini affect the structural modifications of this compound?
Fusarium lini introduces hydroxyl groups at positions 15α and 17β during biotransformation, yielding derivatives like 15α,17β-dihydroxy-androsta-1,4-diene-3,11-dione. This regioselectivity is influenced by the enzyme 3-ketosteroid-∆¹-dehydrogenase (KsdD), which catalyzes dehydrogenation at C1–C2. Steric and electronic factors in the substrate’s A-ring determine the reaction pathway, with ∆¹-dehydrogenation favored over ∆⁴-reduction. Metabolite profiles are validated via HMBC and COSY NMR to track carbon-proton correlations .
Q. What are the challenges in analyzing rearrangement products formed during A-ring aromatization of this compound?
Aromatization of the A-ring under acidic or oxidative conditions generates 9/10-seco derivatives or p-cresol-type products. These rearrangements complicate structural analysis due to:
- Isomerization : Migration of the 19-methyl group during demethylation produces regioisomers requiring chiral HPLC for separation .
- Spectroscopic Overlap : Similar UV profiles (λmax ~240 nm) between starting material and products necessitate high-resolution MS/MS for differentiation .
- Crystallinity : Poor crystal formation in seco-derivatives hinders X-ray diffraction analysis, demanding alternative methods like NOESY for stereochemical assignment .
Q. How can enzyme engineering improve the biotransformation efficiency of steroidal substrates into this compound?
Directed evolution of 3-ketosteroid-∆¹-dehydrogenase (KsdD3) enhances catalytic activity and substrate specificity. Key strategies include:
- Site-Directed Mutagenesis : Substitutions at residues F359 and V461 (based on homology modeling) increase binding affinity for 11-ketoprogesterone, reducing side reactions .
- Cofactor Optimization : NADH regeneration systems (e.g., glucose dehydrogenase coupling) improve turnover rates by 40% in E. coli expression systems .
- Immobilization : Encapsulating KsdD3 in alginate beads improves reusability (>10 cycles) and thermostability (up to 50°C) .
Methodological Considerations
- Synthetic Controls : Monitor reaction progress using TLC (silica gel PF254) with CH₂Cl₂:MeOH (9:1) as the mobile phase .
- Data Validation : Cross-reference spectral data with databases like SciFinder or Reaxys to resolve contradictions in metabolite identification .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling genetically modified microorganisms in biotransformation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
